molecular formula C16H15BrN2O2S B14951829 O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate

O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate

Cat. No.: B14951829
M. Wt: 379.3 g/mol
InChI Key: MQCLPKOPNANLMD-UHFFFAOYSA-N
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Description

1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE is an organic compound that features a complex structure with multiple functional groups, including a bromoaniline moiety, a carbonyl group, and a dimethylaminocarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to obtain 3-bromoaniline This intermediate is then subjected to acylation reactions to introduce the carbonyl group

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoaniline and dimethylaminocarbothioyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-[(3-CHLOROANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE
  • 1-[(3-FLUOROANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE
  • 1-[(3-METHYLANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE

Comparison: 1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE is unique due to the presence of the bromo group, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

O-[3-[(3-bromophenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C16H15BrN2O2S/c1-19(2)16(22)21-14-8-3-5-11(9-14)15(20)18-13-7-4-6-12(17)10-13/h3-10H,1-2H3,(H,18,20)

InChI Key

MQCLPKOPNANLMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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